molecular formula C21H21F4NO2 B2736242 (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 1396807-12-7

(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No. B2736242
CAS RN: 1396807-12-7
M. Wt: 395.398
InChI Key: QKCCEIKFENJITC-UHFFFAOYSA-N
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Description

The compound (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule. It has been mentioned in the context of being a competitive inhibitor . The compound is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring several functional groups. It contains a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The compound also features a trifluoromethyl group and a fluorobenzyl group . Unfortunately, more detailed structural analysis is not available in the current literature.

Scientific Research Applications

Synthesis and Structural Characterization

Research on related heterocyclic compounds has focused on synthesis methods, structural exploration, and analysis through techniques like X-ray diffraction and spectroscopy. For example, compounds have been synthesized and evaluated for their antiproliferative activity and characterized using various spectroscopic techniques (Prasad et al., 2018). These methodologies can be critical in the development and characterization of new pharmaceutical agents or materials with specific properties.

Antimicrobial and Antiproliferative Activities

Several related compounds have been synthesized and evaluated for their antimicrobial and antiproliferative activities. For instance, derivatives of piperidin-4-yl)methanone oxime have shown promising results against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014). This suggests potential applications in developing new antimicrobial agents.

Neurological Applications

Research on compounds with the piperidin-1-yl)methanone structure has explored their neurological effects, particularly as agonists at 5-HT1A receptors, indicating potential use in treating mood disorders or pain (Colpaert et al., 2004). This area of research is promising for the development of new therapeutic agents in neurology and psychiatry.

Drug Synthesis and Optimization

Some studies have focused on the synthesis and optimization of drugs, demonstrating the versatility of related compounds in drug development. For example, the synthesis of antimigraine drugs starting from bis(4-fluorophenyl)methanone showcases the utility of these compounds in pharmaceutical synthesis (Narsaiah & Kumar, 2010).

properties

IUPAC Name

[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F4NO2/c22-19-7-1-15(2-8-19)13-28-14-16-9-11-26(12-10-16)20(27)17-3-5-18(6-4-17)21(23,24)25/h1-8,16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCCEIKFENJITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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